Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
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Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 5-(2-phenylethyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H17N3O3S/c1-25-18(24)16-15(11-10-13-7-3-2-4-8-13)26-19(21-16)22-17(23)14-9-5-6-12-20-14/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
InChI Key |
AVLHWJQPNMMUJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=CC=CC=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
The thiazole ring is notable for its role in various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, a related compound showed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 μM . The mechanism of action often involves targeting bacterial cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | MIC (μM) |
|---|---|---|
| This compound | E. coli | TBD |
| Thiazole Derivative A | Pseudomonas aeruginosa | 0.21 |
| Thiazole Derivative B | Staphylococcus aureus | TBD |
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. For example, a study demonstrated that thiazole derivatives could reduce nitric oxide production in lipopolysaccharide-stimulated macrophages .
Anticancer Activity
The anticancer potential of thiazole derivatives is another area of significant interest. In vitro studies have shown that certain thiazole compounds induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. One study reported a derivative exhibiting an IC50 value of 5 μM against breast cancer cells, suggesting promising therapeutic applications .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Breast Cancer Cells | TBD |
| Thiazole Derivative C | Lung Cancer Cells | 5 |
| Thiazole Derivative D | Colon Cancer Cells | TBD |
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and their biological targets. These studies reveal that the thiazole ring can effectively interact with active sites of enzymes involved in inflammation and cancer progression, providing a rationale for their observed biological activities .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure that contains sulfur and nitrogen, contributing to the compound's unique properties. The presence of the pyridine and phenylethyl groups further enhances its pharmacological profile.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. For instance, related compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in cancer cells, showcasing potential as antimitotic agents . The compound's structure allows it to interact with microtubules effectively, making it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory effects of thiazole derivatives. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the thiazole ring through cyclization reactions involving appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives showed that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess efficacy .
- Anticancer Research : In preclinical studies, related thiazole derivatives were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis in resistant cancer cells .
- Inflammation Studies : A recent investigation into thiazole derivatives revealed their capacity to modulate inflammatory pathways in cellular models, suggesting their potential as therapeutic agents for conditions characterized by chronic inflammation .
Q & A
Basic: What are the key synthetic strategies for preparing Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
Thiazole Core Formation : Reacting a β-keto ester (e.g., ethyl acetoacetate) with thiourea derivatives under acidic conditions to form the 1,3-thiazole ring.
Substituent Introduction : Introducing the 2-phenylethyl group via alkylation or Friedel-Crafts acylation, followed by coupling pyridin-2-ylcarbonylamine using carbodiimide-based reagents (e.g., EDCI/HOBt).
Esterification : Final carboxylate esterification with methanol under catalytic acid conditions.
Critical Parameters : Reaction temperature (60–80°C for thiourea condensation), solvent choice (DMF for coupling reactions), and stoichiometric control to avoid byproducts .
Advanced: How can reaction conditions be optimized to improve regioselectivity in thiazole-ring substitutions?
Methodological Answer:
Regioselectivity in thiazole substitutions is influenced by:
- Electrophilic Directing Groups : Use of electron-withdrawing groups (e.g., nitro) at the 4-position to direct substitutions to the 5-position.
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introductions, requiring precise ligand selection (e.g., XPhos) and base (K₂CO₃) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the less hindered position.
Data Insight : In analogous compounds, NMR monitoring (e.g., ¹H NMR δ 7.82 ppm for thiazole-CH) confirms substitution patterns .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and carbonyl carbons (δ 165–175 ppm).
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functionalities.
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 305 [M+1] in similar thiazoles) validate molecular weight .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies:
- Variable-Temperature NMR : Identify conformational flexibility (e.g., rotameric equilibria in amide bonds).
- X-ray Crystallography : Resolve absolute configuration (e.g., C–H···O interactions in crystal lattices).
- DFT Calculations : Compare experimental and theoretical NMR shifts (RMSD < 0.3 ppm validates structure) .
Basic: What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- *DFT (B3LYP/6-31G)**: Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for thiazoles), indicating electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution for hydrogen-bonding propensity.
- Molecular Docking : Screens binding affinities to biological targets (e.g., enzyme active sites) .
Advanced: How do steric and electronic effects influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Steric Shielding : Bulky 2-phenylethyl groups reduce hydrolysis of the ester moiety at acidic pH.
- Electronic Effects : Electron-deficient pyridine rings enhance amide bond stability in basic conditions.
Experimental Validation : Accelerated stability studies (40°C/75% RH) with HPLC monitoring (retention time shifts < 2%) .
Basic: What biological activity hypotheses exist for this compound?
Methodological Answer:
Hypotheses are based on structural analogs:
- Kinase Inhibition : Pyridine-thiazole scaffolds inhibit tyrosine kinases (e.g., EGFR) via ATP-binding pocket interactions.
- Antimicrobial Activity : Thiazole rings disrupt bacterial cell wall synthesis.
Validation : In vitro assays (e.g., MIC ≤ 8 µg/mL for Gram-positive bacteria) .
Advanced: How can structure-activity relationships (SARs) be systematically explored?
Methodological Answer:
- Analog Synthesis : Vary substituents (e.g., electron-withdrawing groups on pyridine) and test bioactivity.
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic fields with IC₅₀ values.
- Pharmacophore Mapping : Identify essential motifs (e.g., hydrogen-bond acceptors at the 2-position) .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 3:1 → 1:1).
- Recrystallization : Use ethanol/water mixtures (70:30) for high-purity crystals (mp 244°C in analogs) .
Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
